molecular formula C17H14O3 B3051992 Chalcone, 4'-methyl-3,4-(methylenedioxy)- CAS No. 37620-38-5

Chalcone, 4'-methyl-3,4-(methylenedioxy)-

Cat. No. B3051992
CAS RN: 37620-38-5
M. Wt: 266.29 g/mol
InChI Key: JWGMSRAHCNKMBC-XBXARRHUSA-N
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Description

Chalcone, 4’-methyl-3,4-(methylenedioxy)-, is an aromatic ketone that forms the central core for a variety of important biological compounds . It has a molecular formula of C17H14O3 .


Molecular Structure Analysis

The molecular structure of 4’-methyl-3,4-(methylenedioxy)chalcone consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 266.291 Da and the monoisotopic mass is 266.094299 Da .

Scientific Research Applications

Insulin Secretagogue Activity

Chalcone derivatives of 3,4-methylenedioxy demonstrate significant anti-hyperglycemic properties. They enhance insulin secretion, which correlates with serum glucose-lowering in oral glucose tolerance tests. Their effect on insulin secretion surpasses that of glipizide, a second-generation sulfonylurea, highlighting their potential as anti-hyperglycemic compounds (Damazio et al., 2009).

Photochromic Systems

The photochemistry of 3′,4′-(methylenedioxy)flavylium has been explored, revealing two pairs of chalcones that define coupled photochromic systems in both acidic and basic media. This enables cycles capable of writing, reading, and erasing, emphasizing their significance in photochemical applications (Fernandez et al., 2004).

Antimicrobial Properties

Synthesized flavanones derived from 3,4-methylenedioxy have shown considerable antibacterial and antifungal activities against selected bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Ali et al., 2017).

Cytotoxic and Anti-Cancer Potential

Chalcones with the 3′,4′-methylenedioxy group exhibit significant cytotoxic effects on human leukemia cells. They are potent in down-regulating cancer cell proliferation and inducing apoptotic cell death, offering promise as cancer therapeutic agents (Orlíková et al., 2014).

Corrosion Inhibition

Chalcone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their ability to form protective films on steel surfaces and their enhanced performance upon photo-cross-linking are particularly notable for industrial applications (Ramaganthan et al., 2015).

Cytotoxic and Chemoprotective Activities

Chalcones display varied cytotoxic activities based on their structural composition. They exhibit potential as chemoprotective agents, possibly due to their antioxidant properties, mediated through enzyme inhibition or induction (Go et al., 2005).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-12-2-6-14(7-3-12)15(18)8-4-13-5-9-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGMSRAHCNKMBC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chalcone, 4'-methyl-3,4-(methylenedioxy)-

CAS RN

37620-38-5
Record name 2-Propen-1-one, 3-(1,3-benzodiol-5-yl)-1-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB De Witt - 1953 - books.google.com
Although a very large number of materials have been tested or used as"'rodenticides," relatively few have proved successful for this purpose. The reasons which may be advanced for …
Number of citations: 3 books.google.com
PH Clark, MMW Cole - 1960 - books.google.com
During the last 17 years many compounds have been evaluated as synergists for pyrethrum and allethrin against the body louse (Pediculus humanus humanus L.) at the Orlando, Fla., …
Number of citations: 3 books.google.com

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